molecular formula C11H9ClFNO2 B8808555 ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate CAS No. 153500-78-8

ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate

Cat. No. B8808555
Key on ui cas rn: 153500-78-8
M. Wt: 241.64 g/mol
InChI Key: OZZHTGMCIDRGEH-UHFFFAOYSA-N
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Patent
US05494928

Procedure details

A suspension of 6.3 g of ethyl 4-chloro-5-fluoroindole-2-carboxylate in 260 ml of ethanol was treated with 130 ml of 2N sodium hydroxide solution and stirred for 3 hours. Ethanol was evaporated and the reaction solution was adjusted to pH 1 with 25% hydrochloric acid. The precipitate was washed with water and dried. There were obtained 5.3 g (96%) of crude 4-chloro-5-fluoroindole-2-carboxylic acid which was used in the next step without further purification.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:12]([O:14]CC)=[O:13])[NH:6]2.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[NH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC1=C2C=C(NC2=CC=C1F)C(=O)OCC
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C2C=C(NC2=CC=C1F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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